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Compound of Interest

Compound Name: 4-Amino-2,6-difluorobenzonitrile

Cat. No.: B1288387 Get Quote

Technical Guide: 4-Amino-2,6-
difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Amino-2,6-difluorobenzonitrile is a fluorinated aromatic compound with potential

applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The

presence of fluorine atoms can significantly influence the pharmacokinetic and

physicochemical properties of bioactive molecules, often leading to enhanced metabolic

stability, increased binding affinity, and improved membrane permeability. The nitrile and amino

functional groups provide versatile handles for further chemical modifications, making this

compound a valuable building block in medicinal chemistry and drug discovery, particularly in

the development of kinase inhibitors.

Chemical Structure and IUPAC Name
The chemical structure of 4-Amino-2,6-difluorobenzonitrile is presented below, along with its

International Union of Pure and Applied Chemistry (IUPAC) name.

Chemical Structure:

IUPAC Name: 4-amino-2,6-difluorobenzonitrile[1]
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Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-2,6-difluorobenzonitrile is

provided in the table below. It should be noted that while some data is available from

commercial suppliers, experimental values for properties such as melting point, boiling point,

and solubility are not widely reported in the scientific literature.

Property Value Source

CAS Number 207297-92-5 [2]

Molecular Formula C₇H₄F₂N₂ [3]

Molecular Weight 154.12 g/mol [3]

Appearance Solid [1]

Purity ≥95% (commercially available) [1]

SMILES N#CC1=C(F)C=C(N)C=C1F [4]

Hazard Codes H302, H315, H319, H335 [1]

Synthesis
A specific, detailed experimental protocol for the synthesis of 4-Amino-2,6-
difluorobenzonitrile is not readily available in peer-reviewed literature. However, a plausible

synthetic route can be adapted from the established synthesis of its isomer, 4-amino-3,5-

difluorobenzonitrile.[5][6] The following protocol is a proposed method and would require

optimization.

Proposed Synthesis of 4-Amino-2,6-difluorobenzonitrile
This proposed synthesis involves a nucleophilic aromatic substitution reaction to introduce the

cyano group.

Reaction Scheme:

Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 4-bromo-2,6-difluoroaniline (1.0 eq.) and copper(I) cyanide (1.2 eq.) in a

suitable aprotic polar solvent such as dimethylformamide (DMF).

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24 hours. The

progress of the reaction should be monitored by an appropriate technique, such as thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: After completion of the reaction, cool the mixture to room temperature. Quench the

reaction by pouring the mixture into an aqueous solution of ammonia or an iron(III) chloride

solution to complex with the copper salts.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl

acetate. Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be further

purified by column chromatography on silica gel to yield pure 4-Amino-2,6-
difluorobenzonitrile.

Spectroscopic Characterization
Detailed experimental spectra for 4-Amino-2,6-difluorobenzonitrile are not publicly available.

The following table summarizes the expected spectroscopic characteristics based on its

chemical structure and comparison with similar compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1288387?utm_src=pdf-body
https://www.benchchem.com/product/b1288387?utm_src=pdf-body
https://www.benchchem.com/product/b1288387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Characteristics

¹H NMR

Aromatic protons would appear as a multiplet in

the aromatic region. The protons of the amino

group would appear as a broad singlet. The

chemical shifts would be influenced by the

electron-withdrawing effects of the fluorine and

nitrile groups and the electron-donating effect of

the amino group.

¹³C NMR

Aromatic carbons would show distinct signals,

with the carbons attached to fluorine exhibiting

coupling (C-F coupling). The carbon of the nitrile

group would appear in the characteristic region

for nitriles (around 115-125 ppm).

IR Spectroscopy

Characteristic absorption bands would be

expected for the N-H stretching of the primary

amine (around 3300-3500 cm⁻¹), the C≡N

stretching of the nitrile group (around 2220-2260

cm⁻¹), and C-F stretching (around 1000-1400

cm⁻¹).

Mass Spectrometry

The molecular ion peak (M⁺) would be observed

at m/z = 154. The fragmentation pattern would

likely involve the loss of HCN and other

characteristic fragments.

Applications in Drug Discovery
Fluorinated benzonitriles are valuable scaffolds in drug discovery. The 2,6-difluorobenzonitrile

moiety, in particular, is a key intermediate in the synthesis of various therapeutic agents. While

specific biological activities of 4-Amino-2,6-difluorobenzonitrile have not been reported, its

structural features suggest its potential as a precursor for the development of kinase inhibitors.

The amino group can serve as an attachment point for various side chains to modulate potency

and selectivity, while the difluorophenyl ring can engage in favorable interactions within the

ATP-binding pocket of kinases.
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Potential Role in Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase

inhibitor using 4-Amino-2,6-difluorobenzonitrile as a starting material. This highlights its utility

as a versatile chemical building block.
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Caption: Synthetic workflow for a kinase inhibitor.

Signaling Pathway Context
Kinase inhibitors are a major class of targeted cancer therapies. They function by blocking the

action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control

cell growth, proliferation, and survival. A molecule synthesized from 4-Amino-2,6-
difluorobenzonitrile could potentially inhibit a kinase involved in a cancer-related signaling

pathway, such as the MAPK/ERK or PI3K/AKT pathways.
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The following diagram illustrates a simplified, generic signaling pathway that is often targeted

by kinase inhibitors.
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Caption: General kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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